N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.02,7]tridecan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-3-17-8-10-18(11-9-17)28-23(31)16-29-24-21-6-4-5-7-22(21)35-25(24)26(32)30(27(29)33)19-12-14-20(34-2)15-13-19/h8-15,21-22,24-25H,3-7,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPLUOPQGGCTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3C4CCCCC4SC3C(=O)N(C2=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide is a complex organic compound with potential biological activities that merit investigation. Understanding its biological activity can reveal insights into its therapeutic potential and mechanisms of action.
Chemical Structure
The compound features a distinctive structure characterized by a tricyclic core and various functional groups that may contribute to its biological properties. The molecular formula is , and it has a molecular weight of approximately 451.5 g/mol.
Research indicates that compounds similar to this compound may interact with specific biological targets such as enzymes and receptors involved in various signaling pathways. The presence of methoxy and ethyl groups suggests potential interactions with lipid membranes and proteins.
Anticancer Properties
Several studies have explored the anticancer potential of similar compounds:
- Cell Proliferation Inhibition : In vitro studies have shown that compounds with structural similarities to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the induction of apoptosis through the activation of caspase pathways.
- Synergistic Effects : Research indicates that combining this compound with other chemotherapeutic agents may enhance its efficacy against resistant cancer cell lines.
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against various pathogens:
In particular, its effectiveness against fungal infections suggests potential applications in treating conditions like candidiasis.
Anti-inflammatory Effects
Preliminary studies have indicated that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Studies
Recent case studies highlight the compound's potential:
- Case Study 1 : A study on a novel derivative demonstrated significant reduction in tumor size in murine models when treated with this compound compared to controls.
- Case Study 2 : Clinical trials focused on its antimicrobial properties showed a marked decrease in infection rates among patients treated with formulations containing this compound.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structural features demonstrate significant antitumor effects. For instance, derivatives of N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide have shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer Cell Lines
A study on triazatricyclo compounds demonstrated a notable reduction in cell viability in MCF-7 breast cancer cells. The mechanism involved the activation of mitochondrial pathways leading to apoptosis.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential use in treating infections.
Case Study: Antimicrobial Testing
In vitro assays revealed that derivatives similar to this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations.
Anti-inflammatory Effects
Compounds related to this compound have been shown to reduce inflammation markers both in vitro and in vivo.
Mechanism: Enzyme Inhibition
The compound has been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
In Vitro Studies
In vitro assays have confirmed the compound's ability to inhibit specific enzymes involved in cancer metabolism and inflammation pathways. These findings support further exploration into its therapeutic potential.
In Vivo Studies
Animal model studies treated with similar compounds exhibited reduced tumor sizes and improved survival rates compared to control groups. This evidence underscores the need for continued research into the clinical applications of this compound.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
